molecular formula C20H19N5OS B2963196 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one CAS No. 921881-38-1

1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2963196
CAS No.: 921881-38-1
M. Wt: 377.47
InChI Key: YQPQZCQMLUOPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydroindole scaffold linked via a sulfanyl ethanone bridge to a 7-phenyl-substituted imidazo[2,1-c][1,2,4]triazole moiety.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c26-18(24-11-10-15-6-4-5-9-17(15)24)14-27-20-22-21-19-23(12-13-25(19)20)16-7-2-1-3-8-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPQZCQMLUOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indole moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indole ring.

    Synthesis of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate hydrazine and aldehyde derivatives.

    Coupling reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The indole and imidazo[2,1-c][1,2,4]triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole or imidazo[2,1-c][1,2,4]triazole derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and imidazo[2,1-c][1,2,4]triazole moieties. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazo-Triazole Core

  • Compound A (CAS 921833-94-5): Replaces the indole with an azepane ring and substitutes the phenyl group in the imidazo-triazole with a 4-fluorophenyl.
  • Compound B (CAS 351857-82-4) : Features a thiazolo[3,2-b][1,2,4]triazole core instead of imidazo-triazole, with a phenylsulfanyl group. The thiazole ring increases electron-deficient character, which may alter binding interactions in enzymatic assays .

Modifications in the Linker Region

  • Compound C (): Contains a trifluoromethylbenzylsulfanyl group in the linker.
  • Compound D (): Utilizes a pyrazol-3-yl methanone linker. The pyrazole ring provides additional hydrogen-bonding sites, which could improve target selectivity in biological systems .

Structural and Functional Analysis

Molecular Properties

Compound Molecular Weight Key Substituents Synthetic Route
Target Compound ~393.5 (estimated) Phenyl, indole, sulfanyl ethanone Likely multi-step (e.g., )
Compound A (CAS 921833-94-5) 375.5 4-Fluorophenyl, azepane Pd/C catalysis, cyclization
Compound B (CAS 351857-82-4) 351.4 Thiazolo-triazole, phenylsulfanyl Hydrazonoyl halide reaction

Crystallographic and Computational Insights

  • SHELX software () is widely used for resolving such heterocyclic structures. The target compound’s crystal packing may resemble related imidazo-triazoles, with intermolecular π-stacking and hydrogen bonds .

Structure-Activity Relationship (SAR) Considerations

  • Indole vs. Azepane : The indole’s planar structure may favor DNA intercalation or kinase binding, while azepane’s flexibility (Compound A) could improve solubility .
  • Phenyl Substitution : Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability but may reduce solubility compared to the target’s unsubstituted phenyl .

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining indole and imidazo[2,1-c][1,2,4]triazole moieties, which are known for their diverse biological activities. The presence of sulfur in the structure may also contribute to its reactivity and interaction with biological targets.

Structural Formula

C17H16N4S\text{C}_{17}\text{H}_{16}\text{N}_4\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight320.40 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot determined

Anticancer Activity

Research has indicated that compounds with indole and triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : Induction of reactive oxygen species (ROS) leading to cell cycle arrest.
  • Case Study : A derivative of imidazo[2,1-c][1,2,4]triazole demonstrated IC50 values against various cancer cell lines ranging from 0.5 to 10 µM .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar compounds have been evaluated for their efficacy against bacterial strains:

  • Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Case Study : A related imidazole compound showed effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit cholinesterase inhibition:

  • Mechanism : Competitive inhibition of acetylcholinesterase (AChE).
  • Case Study : A study found that certain derivatives had IC50 values ranging from 0.2 to 50 µM against AChE .

In Vitro Studies

In vitro assays have been crucial for evaluating the biological activity of the compound:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7), displaying a dose-dependent decrease in cell viability.

In Vivo Studies

Limited in vivo studies indicate potential therapeutic benefits:

  • Animal Models : Preliminary studies using murine models have shown reduced tumor growth when treated with the compound compared to controls.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For analogous imidazo-triazole derivatives, a reflux-based approach with ethanol as the solvent and TLC monitoring is common. For example, similar compounds were synthesized by reacting substituted aldehydes with aminotriazole precursors under acidic conditions (e.g., HCl in ethanol), followed by thiolation with arylthiols . Key parameters include:
  • Reaction Time : 6–8 hours for cyclization steps.
  • Purification : Recrystallization from ethanol yields >80% purity.
  • Catalysts : Triethylamine (TEA) neutralizes HCl byproducts, improving reaction efficiency .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Comprehensive characterization requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems (e.g., imidazo-triazole vs. indole protons) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Standard protocols for antimicrobial or kinase inhibition studies include:
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains at concentrations 1–256 µg/mL .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC50_{50} determination .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Assay Conditions : pH, serum content, or incubation time (e.g., serum proteins binding hydrophobic moieties reduce bioavailability) .
  • Compound Stability : Perform stability studies (e.g., HPLC at 24/48 hours) to rule out degradation .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .

Q. What computational strategies are effective for predicting target binding modes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with optimized parameters:
  • Grid Box : Center on active sites (e.g., ATP-binding pocket for kinases) with 20 Å dimensions.
  • Scoring Functions : MM/GBSA refinement improves pose accuracy .
  • Validation : Compare with co-crystal structures (if available) for RMSD <2.0 Å .

Q. How do salt forms impact solubility and pharmacokinetic properties?

  • Methodological Answer : Salt formation (e.g., HCl or Na salts) enhances aqueous solubility. For example:
  • Sodium Salts : Increase solubility by 10–50x in PBS (pH 7.4) but may reduce membrane permeability .
  • Inorganic Counterions : Test via shake-flask method (e.g., 24-hour equilibrium) and correlate with logP values .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Methodological Answer : Process optimization includes:
  • Catalyst Screening : Transition from TEA to DMAP for higher regioselectivity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) with comparable yields .
  • Quality Control : Implement in-line FTIR to monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.